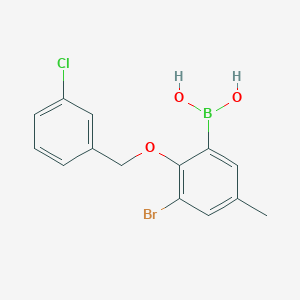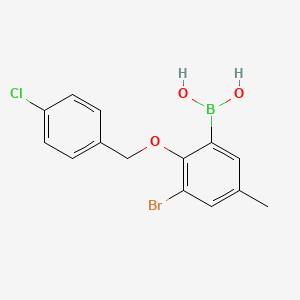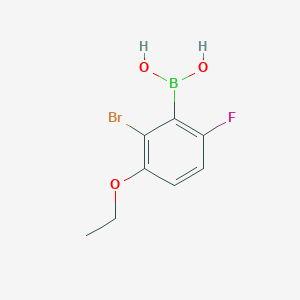
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a benzylamine moiety substituted with a methoxy group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine typically involves the following steps:
Formation of the cyclopropylethylamine intermediate: This can be achieved by reacting cyclopropylcarbinol with ammonia or an amine under suitable conditions to form cyclopropylethylamine.
Benzylation: The cyclopropylethylamine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzylamines with various functional groups.
科学的研究の応用
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzylamine moieties may contribute to its binding affinity and specificity. The methoxy group can influence the compound’s electronic properties and reactivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
N-(1-cyclopropylethyl)-N-benzylamine: Lacks the methoxy group, which may result in different reactivity and biological activity.
N-(1-cyclopropylethyl)-N-(4-hydroxybenzyl)amine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.
N-(1-cyclopropylethyl)-N-(4-chlorobenzyl)amine: Substituted with a chlorine atom, which can significantly impact its reactivity and interactions.
Uniqueness
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and potential biological activity compared to its analogs. The cyclopropyl group also imparts rigidity to the molecule, influencing its overall conformation and interactions.
特性
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVHCGNTDKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














